N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylaniline and 4-nitrophenol.
Formation of Intermediate: The 2-methoxy-5-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-methoxy-5-methylphenyl)-2-chloroacetamide.
Final Product Formation: The intermediate N-(2-methoxy-5-methylphenyl)-2-chloroacetamide is then reacted with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to form an amino group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2-(4-aminophenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-nitrophenoxy)acetamide: Lacks the methyl group on the phenyl ring.
N-(2-methylphenyl)-2-(4-nitrophenoxy)acetamide: Lacks the methoxy group on the phenyl ring.
N-(2-methoxy-5-methylphenyl)-2-(4-aminophenoxy)acetamide: Has an amino group instead of a nitro group.
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the nitrophenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-3-8-15(22-2)14(9-11)17-16(19)10-23-13-6-4-12(5-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPKLLGBGOMTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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